molecular formula C31H24N4OS2 B12035211 (4Z)-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one CAS No. 624724-19-2

(4Z)-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one

Cat. No.: B12035211
CAS No.: 624724-19-2
M. Wt: 532.7 g/mol
InChI Key: ZRINJGVBGMQOSK-DIBXZPPDSA-N
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Description

    Reagents: Thiophene-2-carbaldehyde, acetic acid

    Conditions: Reflux

    Reaction: Condensation to form 1-phenyl-3-thiophen-2-ylpyrazol-4-yl

  • Step 3: Final Assembly

      Reagents: 4-methylbenzenethiol, formaldehyde

      Conditions: Acidic medium, room temperature

      Reaction: Formation of the final compound through a thioether linkage

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, solvent-free conditions, or continuous flow reactors to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (4Z)-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one typically involves multi-step organic reactions

    • Step 1: Synthesis of Pyrazolone Core

        Reagents: Ethyl acetoacetate, hydrazine hydrate

        Conditions: Reflux in ethanol

        Reaction: Formation of 3-methyl-1-phenyl-2-pyrazolin-5-one

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

      Reduction: Reduction reactions can target the pyrazolone ring or the thiophene moiety, potentially altering the electronic properties of the compound.

      Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings, allowing for further functionalization.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

      Reduction: Sodium borohydride, lithium aluminum hydride

      Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

    Major Products

      Oxidation: Sulfoxides, sulfones

      Reduction: Reduced pyrazolone derivatives

      Substitution: Functionalized phenyl or thiophene derivatives

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

      Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biology

    Medicine

      Anti-inflammatory: The pyrazolone core is known for its anti-inflammatory properties, which could be harnessed in pharmaceutical applications.

      Cancer Research: The compound’s ability to interact with cellular pathways makes it a potential candidate for cancer therapy.

    Industry

      Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

      Agriculture: It may serve as a precursor for agrochemicals.

    Mechanism of Action

    The compound exerts its effects through various mechanisms, depending on the application:

      Enzyme Inhibition: It binds to the active site of enzymes, blocking their activity.

      Cellular Pathways: It can modulate signaling pathways within cells, affecting processes such as inflammation or cell proliferation.

    Comparison with Similar Compounds

    Similar Compounds

    • **(4Z)-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one
    • **this compound derivatives

    Properties

    CAS No.

    624724-19-2

    Molecular Formula

    C31H24N4OS2

    Molecular Weight

    532.7 g/mol

    IUPAC Name

    (4Z)-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one

    InChI

    InChI=1S/C31H24N4OS2/c1-22-14-16-26(17-15-22)38-21-28-27(31(36)35(32-28)25-11-6-3-7-12-25)19-23-20-34(24-9-4-2-5-10-24)33-30(23)29-13-8-18-37-29/h2-20H,21H2,1H3/b27-19-

    InChI Key

    ZRINJGVBGMQOSK-DIBXZPPDSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)SCC\2=NN(C(=O)/C2=C\C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C6=CC=CC=C6

    Canonical SMILES

    CC1=CC=C(C=C1)SCC2=NN(C(=O)C2=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C6=CC=CC=C6

    Origin of Product

    United States

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